1,3,4-Thiadiazole-2-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

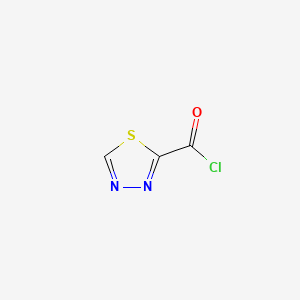

1,3,4-Thiadiazole-2-carbonyl chloride is a heterocyclic compound featuring a thiadiazole ring substituted with a carbonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,3,4-thiadiazole-2-thiol with oxalyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired carbonyl chloride derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors, and ensuring safe handling of reactive intermediates .

Chemical Reactions Analysis

Types of Reactions: 1,3,4-Thiadiazole-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Electrophilic Substitution: The thiadiazole ring can participate in electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.

Electrophilic Substitution: Reagents such as halogens and sulfonyl chlorides are used under mild conditions to achieve substitution at the thiadiazole ring.

Major Products:

Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.

Halogenated Derivatives: Resulting from electrophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes.

Biological Research: It is employed in the design of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole-2-carbonyl chloride largely depends on its derivatives. For instance, in medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors. The thiadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions .

Comparison with Similar Compounds

1,3,4-Thiadiazole-2-thiol: Shares the thiadiazole core but with a thiol group instead of a carbonyl chloride.

1,3,4-Oxadiazole-2-carbonyl chloride: Similar structure but with an oxygen atom replacing the sulfur in the ring.

Uniqueness: 1,3,4-Thiadiazole-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for diverse chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

1,3,4-Thiadiazole-2-carbonyl chloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activities

The 1,3,4-thiadiazole scaffold is associated with a wide range of biological activities, including:

- Antimicrobial Activity : Exhibiting efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction.

- Anti-inflammatory Effects : Potential to reduce inflammation markers in various models.

- Anticonvulsant Activity : Shown to possess properties that may help in managing epilepsy.

Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of thiosemicarbazide with carbonyl compounds. The introduction of different substituents can enhance biological activity. For example:

- Halogen Substitution : Halogenated derivatives have shown increased antibacterial activity against Gram-positive bacteria .

- Aryl Groups : The inclusion of aryl groups has been linked to enhanced anticancer activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance:

- A derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibitory activity .

- Another study reported that modifications in the thiadiazole structure improved cytotoxicity against HepG2 liver cancer cells .

Antimicrobial Properties

1,3,4-thiadiazole derivatives have been evaluated for their antimicrobial properties:

- A study assessed the antibacterial activity of various derivatives against standard strains and found that certain compounds exhibited effectiveness comparable to traditional antibiotics like ampicillin .

| Compound | Activity Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Anticancer (MCF-7) | 0.28 | |

| Compound B | Antibacterial (Gram-positive) | Varies | |

| Compound C | Antifungal (C. albicans) | Moderate |

Anti-inflammatory and Anticonvulsant Activities

The anti-inflammatory effects of thiadiazole derivatives have been documented in several studies. For example:

- Compounds have shown the ability to inhibit inflammatory cytokines in vitro and in vivo models.

- Additionally, certain derivatives have been reported to exhibit anticonvulsant properties with lower toxicity compared to existing medications .

The biological activities of 1,3,4-thiadiazole derivatives are often attributed to their ability to interact with specific biological targets:

- Caspases Activation : In anticancer studies, the induction of apoptotic pathways through caspase activation has been observed.

- Enzyme Inhibition : Some derivatives act as inhibitors for enzymes like carbonic anhydrase and kinesin spindle protein (KSP), which are crucial in various physiological processes .

Future Directions

The ongoing research into 1,3,4-thiadiazole derivatives suggests potential for developing new therapeutic agents. Future studies should focus on:

- Structure-Activity Relationship (SAR) : Understanding how modifications affect biological activity can lead to more effective compounds.

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models will be crucial for clinical applications.

Properties

IUPAC Name |

1,3,4-thiadiazole-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClN2OS/c4-2(7)3-6-5-1-8-3/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLQVCRGURGBNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664486 |

Source

|

| Record name | 1,3,4-Thiadiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104473-08-7 |

Source

|

| Record name | 1,3,4-Thiadiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.